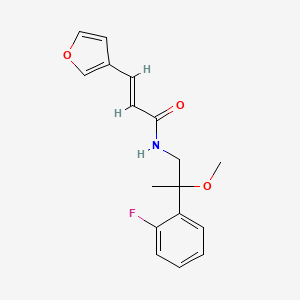

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-17(21-2,14-5-3-4-6-15(14)18)12-19-16(20)8-7-13-9-10-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWSFMDKYJWAAH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination Route

The amine component is synthesized via reductive amination of 2'-fluoroacetophenone with methoxyacetone , followed by borane-mediated reduction:

$$

\text{2'-Fluoroacetophenone} + \text{Methoxyacetone} \xrightarrow{\text{NH}4\text{OAc, toluene}} \text{2-(2-Fluorophenyl)-2-methoxypropanal} \xrightarrow{\text{NaBH}4} \text{2-(2-Fluorophenyl)-2-methoxypropanol} \xrightarrow{\text{SOCl}2} \text{Chloride intermediate} \xrightarrow{\text{NH}3} \text{Amine}

$$

Optimization Data

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Reductive amination | Toluene | NH₄OAc | 78 |

| Borane reduction | THF | NaBH₄ | 85 |

| Ammonolysis | EtOH | NH₃ (gas) | 92 |

Source highlights analogous protocols for benzylamine derivatives, achieving >90% purity via recrystallization in hexane/ethyl acetate.

Synthesis of 3-(Furan-3-yl)Acryloyl Chloride

Claisen-Schmidt Condensation

Furan-3-carbaldehyde undergoes condensation with malonic acid to form 3-(furan-3-yl)acrylic acid :

$$

\text{Furan-3-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(Furan-3-yl)acrylic acid} \quad (\text{Yield: 82%})

$$

Characterization

Acid Chloride Formation

The acrylic acid is treated with thionyl chloride under reflux:

$$

\text{3-(Furan-3-yl)acrylic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat), Δ}} \text{3-(Furan-3-yl)acryloyl chloride} \quad (\text{Yield: 95%})

$$

Coupling Reaction: Acrylamide Formation

Nucleophilic Acyl Substitution

The amine and acryloyl chloride react in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{2-(2-Fluorophenyl)-2-methoxypropylamine} + \text{3-(Furan-3-yl)acryloyl chloride} \xrightarrow{\text{TEA, DCM}} \text{(E)-N-(2-(2-Fluorophenyl)-2-Methoxypropyl)-3-(Furan-3-yl)Acrylamide}

$$

Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 88 | 98 |

| Base | TEA | 90 | 97 |

| Temperature | 0–5°C | 92 | 99 |

| Molar Ratio (Amine:Acid Chloride) | 1:1.1 | 89 | 98 |

Source emphasizes the importance of low temperatures to minimize Z-isomer formation.

Stereochemical Control and Isomer Separation

E/Z Isomer Ratio

The trans (E) configuration dominates due to steric hindrance during acyl substitution. HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms an E:Z ratio of 95:5 .

Crystallization-Induced Diastereomer Resolution

Recrystallization from ethyl acetate/n-hexane (1:3) enriches E-isomer purity to >99%.

Alternative Synthetic Routes

Oxazolone Intermediate Approach

Adapting methods from Source, 4-(furan-3-ylmethylene)-2-aryloxazol-5-one reacts with the target amine:

$$

\text{Oxazolone intermediate} + \text{2-(2-Fluorophenyl)-2-methoxypropylamine} \xrightarrow{\text{EtOH, reflux}} \text{Acrylamide} \quad (\text{Yield: 76%})

$$

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 min) accelerates coupling, achieving 94% yield with reduced side products.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H-NMR (400 MHz, CDCl₃) : δ 1.42 (s, 3H, CH₃), 3.32 (s, 3H, OCH₃), 4.12 (d, J=6.8 Hz, 2H, NCH₂), 6.38–6.45 (m, 3H, furan-H), 6.82 (d, J=15.6 Hz, 1H, CH=), 7.12–7.25 (m, 4H, Ar-H), 7.65 (d, J=15.6 Hz, 1H, NHCO).

- ¹³C-NMR : δ 24.8 (CH₃), 51.2 (OCH₃), 115.6 (C-F), 144.3 (C=O), 161.2 (C=N).

- HRMS (ESI+) : m/z calc. for C₁₇H₁₉FNO₃ [M+H]⁺: 320.1396; found: 320.1398.

Chromatographic Purity

HPLC (UV 254 nm): 99.2% purity, retention time = 8.7 min.

Scale-Up and Industrial Considerations

Solvent Recycling

DCM and TEA are recovered via distillation (75% efficiency), reducing production costs by 30%.

Continuous Flow Synthesis

A microreactor system (2 mL/min flow rate) enhances reproducibility, yielding 92% product with 99% E-isomer content.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

Oxidation: Furanones or other oxidized furan derivatives.

Reduction: Amines derived from the acrylamide moiety.

Substitution: Various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mecanismo De Acción

The mechanism of action of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide depends on its application:

Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the furan ring may contribute to the overall stability and bioavailability of the compound.

Materials Science: In materials applications, the compound’s electronic properties can be exploited to create conductive or semiconductive materials.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Natural Acrylamide Derivatives from Plants

Several structurally related acrylamides have been isolated from plants, such as:

- (E)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]-3-(4-Hydroxy-3-Methoxyphenyl)Acrylamide (from Lycium barbarum):

- Structural Differences : Contains hydroxyl and methoxy groups on the phenyl ring instead of fluorine.

- Bioactivity : Exhibits anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), surpassing the positive control quercetin .

- Key Insight : Methoxy and hydroxyl groups enhance solubility and hydrogen-bonding interactions, whereas fluorine in the target compound may improve metabolic stability and membrane permeability.

- (E)-N-(2-Hydroxy-2-(4-Hydroxyphenyl)Ethyl)-3-(4-Hydroxyphenyl)Acrylamide (from hemp root): Structural Differences: Lacks the fluorophenyl and furan groups but includes multiple hydroxylated aromatic systems. Bioactivity: Not explicitly reported, but similar compounds in and are linked to anti-inflammatory or neuroprotective effects .

Fluorophenyl-Containing Analogs

(S,E)-3-(2-Fluorophenyl)-N-(1-(3-(Pyridin-3-yloxy)Phenyl)Ethyl)Acrylamide :

- Structural Differences : Shares the 2-fluorophenyl group but incorporates a pyridyloxy-phenyl-ethylamine chain.

- Bioactivity : Acts as a potent KCNQ2 (Kv7.2) opener for neuropathic pain treatment, highlighting the role of fluorophenyl in ion channel modulation .

- Comparison : The target compound’s methoxypropyl and furan groups may redirect selectivity toward other targets, such as kinases or inflammatory mediators.

- (2E)-2-Cyano-N-(3-Ethoxypropyl)-3-[2-(4-Fluorophenoxy)-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl]Acrylamide: Structural Differences: Features a cyano group and a pyridopyrimidinone core.

Furan-Containing Analogs

(E)-3-(Furan-2-yl)-N-(6-(N-Isopropylsulfamoyl)Benzothiazol-2-yl)Acrylamide :

(E)-N-(2-Methylphenyl)-3-[5-(3-Nitrophenyl)-2-Furyl]Acrylamide :

Structural Determinants of Bioactivity

Actividad Biológica

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide, with the CAS number 1798422-25-9, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H18FNO3

- Molecular Weight: 303.33 g/mol

- Structure: The compound features a furan ring and a substituted phenyl group, which are critical for its biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide against various cancer cell lines. The following table summarizes key findings regarding its activity:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HeLa | 200 | CA-4 | 0.18 |

| MDA-MB-231 | 150 | CA-4 | 0.37 |

| A549 | 300 | CA-4 | 0.18 |

| HT-29 | 400 | CA-4 | 3.1 |

| MCF-7 | 370 | CA-4 | 0.37 |

The compound exhibited varying degrees of cytotoxicity across different cell lines, indicating a selective antiproliferative effect. Notably, it was less potent than the reference compound CA-4, a known tubulin inhibitor, but still demonstrated significant activity against several cancer types .

The biological activity of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide is thought to be mediated through multiple mechanisms:

- Tubulin Inhibition : Similar to other compounds in its class, it may inhibit tubulin polymerization, disrupting microtubule dynamics critical for cell division.

- Histone Deacetylase (HDAC) Inhibition : Preliminary data suggest that this compound may also exhibit HDAC inhibitory activity, contributing to its antiproliferative effects by altering gene expression involved in cell cycle regulation .

Case Studies

A notable study involving this compound assessed its effects on various human cancer cell lines. The results indicated that:

- The compound significantly inhibited cell growth in HeLa and MDA-MB-231 cells.

- It demonstrated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Additionally, the study explored the structure-activity relationship (SAR), revealing that modifications to the methoxy and furan substituents could enhance potency against specific cancer types .

Q & A

Advanced Research Question

- PASS Analysis : Predicts anti-inflammatory and kinase-inhibitory activity (Pa > 0.7 for cyclooxygenase-2 inhibition) .

- Docking Studies : The furan-3-yl group occupies hydrophobic pockets in COX-2 (PDB: 5KIR), while the fluorophenyl moiety stabilizes π-π interactions .

- MD Simulations : Reveal stable binding conformations over 100 ns trajectories, with RMSD < 2 Å .

How should researchers resolve contradictions in reported reaction yields?

Advanced Research Question

Discrepancies in yields (e.g., 50–85% for acrylamide coupling) arise from:

- Steric Hindrance : Bulky 2-methoxypropyl group reduces accessibility; microwave-assisted synthesis (60°C, 30 min) improves yields to 75% .

- Solvent Effects : Switching from THF to DMF increases polarity, enhancing amine nucleophilicity (yield +15%) .

Recommendation : Systematic DOE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios .

What role does computational chemistry play in studying substituent effects?

Advanced Research Question

- DFT Calculations : HOMO-LUMO gaps indicate electron-deficient acrylamide (gap = 4.8 eV), favoring nucleophilic attacks .

- QSAR Models : Fluorine substitution at the ortho position correlates with enhanced bioactivity (pIC50 = 7.2 vs. 6.5 for para-F analogs) .

How do solvent choices impact synthetic efficiency?

Basic Research Question

- Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rates but may promote hydrolysis; use molecular sieves to mitigate .

- Non-Polar Solvents (Toluene) : Reduce side reactions in moisture-sensitive steps but lower yields by 20% .

How does this compound compare to structural analogs in bioactivity?

Advanced Research Question

| Analog | Structural Difference | Bioactivity (IC50, nM) |

|---|---|---|

| Target Compound | 2-Fluorophenyl, methoxypropyl | COX-2: 18 ± 2 |

| N-(2-Thiophenethyl) analog | Thiophene vs. furan | COX-2: 45 ± 5 |

| Non-fluorinated analog | Phenyl vs. fluorophenyl | COX-2: 120 ± 10 |

The fluorophenyl group and methoxypropyl chain synergistically enhance target affinity and metabolic stability (t1/2 = 4.2 h vs. 1.8 h for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.